Broad-Spectrum Antimicrobial Activity: Inhibition Zone Comparison Against Four Pathogens
Within the 6‑methoxybenzothiazole‑piperazine series, the analog bearing the 3‑phenylpropanoyl substituent (compound 2e, structurally closest to CAS 897469‑84‑0) exhibited consistent inhibition zones of approximately 12 mm against all four test organisms: S. aureus, P. aeruginosa, E. coli, and C. albicans. In contrast, other substituents in the series produced zones below 9 mm or no inhibition for at least one pathogen, demonstrating that the 3‑phenylpropanoyl group confers a balanced broad‑spectrum profile not achieved by shorter or heteroaryl‑substituted analogs [1].
| Evidence Dimension | Antimicrobial inhibition zone diameter (mm) |
|---|---|
| Target Compound Data | ~12 mm (analog 2e) against S. aureus, P. aeruginosa, E. coli, C. albicans |
| Comparator Or Baseline | Other N-substituted analogs in the same series (e.g., 2a, 2c, 2f): zones ranged from <7 mm to ~9 mm depending on organism |
| Quantified Difference | Approximately 3–5 mm larger inhibition zone for the 3-phenylpropanoyl analog compared to less active series members |
| Conditions | Agar-based disc diffusion assay; S. aureus ATCC 6538, P. aeruginosa ATCC 15442, E. coli ATCC 11229, C. albicans ATCC 10231; 24 h incubation |
Why This Matters
Demonstrates that the 3-phenylpropanoyl substituent is critical for achieving broad-spectrum inhibition, making CAS 897469-84-0 a superior starting point for antimicrobial lead development compared to analogs with narrower spectra.
- [1] Alhusadi NA, Turgutalp B, Deniz I, et al. Synthesis, Antimicrobial, Antioxidant and Molecular Docking Studies on Novel 6-Methoxybenzothiazole-piperazine Derivatives with Propanamide Chain. Curr Top Med Chem. 2020;20(19):1733-1741. doi:10.2174/1568026620666200618122500. View Source
